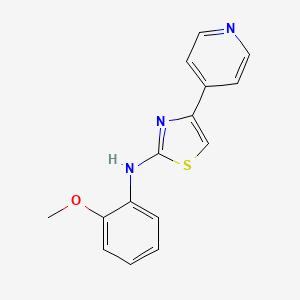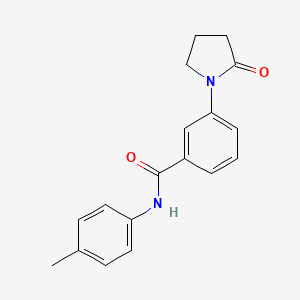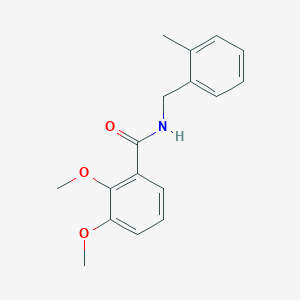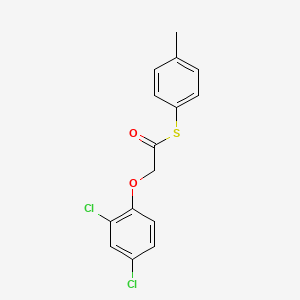
N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, also known as MPTA, is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic properties. MPTA belongs to the class of thiazole derivatives that have been extensively studied for their diverse biological activities.
科学研究应用
N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders. N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用机制
The exact mechanism of action of N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is not fully understood, but several studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways. N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and cell survival. Furthermore, N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to have several biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, increase antioxidant capacity, and modulate energy metabolism. N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has also been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and HDAC. In addition, N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and good bioavailability. However, there are some limitations to using N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine in lab experiments. Its mechanism of action is not fully understood, and its therapeutic potential needs to be further validated in clinical trials.
未来方向
There are several future directions for N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine research. One area of interest is the development of N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine derivatives with improved potency and selectivity. Another area of interest is the investigation of N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine's potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Furthermore, the development of N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine-based drug delivery systems could improve its efficacy and reduce its toxicity. Overall, N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has shown promising results in preclinical studies, and further research is needed to fully understand its therapeutic potential.
合成方法
The synthesis of N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine involves a multi-step process that begins with the reaction of 2-methoxyaniline with 2-bromo-4-pyridinecarboxaldehyde to form the intermediate product, 2-methoxy-N-(4-pyridinyl)benzaldehyde. This intermediate is then reacted with thiosemicarbazide to obtain the final product, N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine. The synthesis method has been optimized and reported in several research articles, and the purity and yield of N-(2-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine have been found to be satisfactory.
属性
IUPAC Name |
N-(2-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-19-14-5-3-2-4-12(14)17-15-18-13(10-20-15)11-6-8-16-9-7-11/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYRPOPGOSKLKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5745969 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5787329.png)

![ethyl 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5787339.png)
![5-methyl-4-oxo-3-(3-phenylpropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5787340.png)
![1-[2-(2-naphthyloxy)ethyl]pyrrolidine](/img/structure/B5787350.png)
![3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5787356.png)
![5-(3,4-dimethylphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5787358.png)


![ethyl {[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787409.png)

![1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5787418.png)
![2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5787426.png)
